molecular formula C12H18N4 B14874023 2-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

2-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B14874023
M. Wt: 218.30 g/mol
InChI Key: WSAHIZKJAITYTC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and purity. This can include the use of specific ligands and catalysts to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

2-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C12H18N4/c1-2-9(1)12-14-8-5-11(16-12)15-10-3-6-13-7-4-10/h5,8-10,13H,1-4,6-7H2,(H,14,15,16)

InChI Key

WSAHIZKJAITYTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)NC3CCNCC3

Origin of Product

United States

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